molecular formula C10H21NO B036289 2-Isopropyl-N,2,3-trimethylbutanamide CAS No. 51115-67-4

2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No.: B036289
CAS No.: 51115-67-4
M. Wt: 171.28 g/mol
InChI Key: RWAXQWRDVUOOGG-UHFFFAOYSA-N
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Description

It provides a cooling sensation without the strong minty flavor associated with traditional cooling agents like menthol . This makes it suitable for a variety of applications where a neutral cooling effect is desired.

Scientific Research Applications

Chemistry

WS-23 is used as a model compound in studies involving synthetic cooling agents. Its unique structure and properties make it an ideal candidate for research on cooling mechanisms and sensory perception .

Biology

In biological research, WS-23 is used to study the effects of cooling agents on sensory neurons. It helps in understanding how cooling sensations are perceived and processed by the nervous system .

Medicine

WS-23 is explored for its potential use in topical analgesics and other medical applications where a cooling effect is beneficial. It is also studied for its potential to enhance the efficacy of certain medications by providing a cooling sensation .

Industry

In the food and beverage industry, WS-23 is used to provide a cooling effect in products such as candies, chewing gum, and beverages. It is also used in cosmetics and personal care products to provide a refreshing sensation .

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of contact, rinse skin with water or shower, and if swallowed, rinse mouth and seek medical attention .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WS-23 involves the reaction of 2,3-dimethylbutanoyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, WS-23 is produced by dissolving the compound in a suitable solvent, such as propylene glycol or ethanol, to ensure even distribution in the final product. Quality control checks are performed to ensure uniform concentration and complete dissolution .

Chemical Reactions Analysis

Types of Reactions

WS-23 primarily undergoes substitution reactions due to the presence of the amide group. It can also participate in hydrogen bonding due to the presence of the carbonyl group.

Common Reagents and Conditions

    Substitution Reactions: WS-23 can react with nucleophiles in the presence of a base.

    Hydrogen Bonding: The carbonyl group in WS-23 can form hydrogen bonds with hydrogen donors.

Major Products

The major products formed from these reactions are typically derivatives of WS-23 with modified functional groups, depending on the nucleophile used in the substitution reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WS-23

WS-23 is unique in its ability to provide a cooling sensation without the strong minty flavor associated with menthol. This makes it suitable for a wider range of applications where a neutral cooling effect is desired .

Properties

IUPAC Name

N,2,3-trimethyl-2-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXQWRDVUOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199124
Record name Trimethyl isopropyl butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline solid; Cool minty aroma
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Isopropyl-N,2,3-trimethylbutyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

233.00 to 234.00 °C. @ 760.00 mm Hg
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol)
Record name 2-Isopropyl-N,2,3-trimethylbutyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51115-67-4
Record name N,2,3-Trimethyl-2-isopropylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51115-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl isopropyl butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyl isopropyl butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-N,2,3-trimethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL DIISOPROPYL PROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QOP5A9489
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 64 °C
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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